molecular formula C15H14N4 B1362170 4,5-diphenyl-1H-imidazole-1,2-diamine CAS No. 19933-51-8

4,5-diphenyl-1H-imidazole-1,2-diamine

Cat. No.: B1362170
CAS No.: 19933-51-8
M. Wt: 250.3 g/mol
InChI Key: WXQOHYIZALVTPS-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1H-imidazole-1,2-diamine is a heterocyclic compound characterized by the presence of an imidazole ring substituted with two phenyl groups at positions 4 and 5, and two amino groups at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-1H-imidazole-1,2-diamine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of deep eutectic solvents such as urea/zinc(II) dichloride to catalyze the reaction of aldehydes with benzyl and excess ammonium acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-1H-imidazole-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: 4,5-Diphenyl-1H-imidazole-1,2-diamine is unique due to the presence of both phenyl and amino groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in a wide range of chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4,5-diphenylimidazole-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-15-18-13(11-7-3-1-4-8-11)14(19(15)17)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQOHYIZALVTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)N)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358700
Record name 4,5-diphenylimidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19933-51-8
Record name 4,5-diphenylimidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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